Senicapoc - 289656-45-7

Senicapoc

Catalog Number: EVT-282940
CAS Number: 289656-45-7
Molecular Formula: C20H15F2NO
Molecular Weight: 323.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Senicapoc (ICA-17043) is a novel Gardos channel blocker. It is being investigated for the treatment of sickle cell disease.
Senicapoc is an orally bioavailable inhibitor of the calcium-activated potassium channel KCa3.1 (Gardos channel; KCNN4; IK-1; SK4), with potential anti-inflammatory and immunomodulatory activities. Upon oral administration, senicapoc targets, binds to and inhibits KCa3.1. KCa3.1 regulates membrane potential and calcium signaling in a variety of cells including erythrocytes, activated T and B cells, macrophages, microglia, vascular endothelium, epithelia, and proliferating vascular smooth muscle cells and fibroblasts. The inhibition of KCa3.1 may prevent erythrocyte dehydration in sickle cell disease, reduce fluid secretion, fluid retention and inflammation in the lungs in acute respiratory distress syndrome (ARDS), and reduce inflammation and immune responses in various other diseases such as neuroinflammation in Alzheimer's disease. Senicapoc exhibits good brain penetration.

Clotrimazole

Compound Description: Clotrimazole is an antifungal medication commonly used to treat fungal infections. Beyond its antifungal properties, research has explored its potential as a potassium channel blocker, particularly for its inhibitory effects on the IK channel (KCa3.1), the same channel targeted by Senicapoc. [] Studies have shown that Clotrimazole can induce a decrease in cell viability and migration in both melanoma and pancreatic cancer cell lines, regardless of the expression levels of the IK channel. []

Relevance: This research suggests that Clotrimazole's effects on cancer cells might not solely depend on the presence of the IK channel on the plasma membrane but could involve off-target effects on other cellular targets or the blockade of IK channels within intracellular compartments. [] This finding is relevant to the understanding of Senicapoc's mechanism of action, as it highlights the potential for off-target effects of potassium channel blockers in cancer cells.

Nifedipine

Compound Description: Nifedipine is a calcium channel blocker commonly prescribed to manage conditions like high blood pressure and angina. [] Research utilizing the Rosetta molecular modeling suite, which was employed to investigate KCa3.1 channel inhibition, revealed a distinct binding site for Nifedipine in the fenestration region of the KCa3.1 channel, unlike the pore-blocking mechanism observed with Senicapoc. []

Relevance: Electrophysiology experiments and site-directed mutagenesis studies confirmed these computational predictions. [] These findings suggest that Nifedipine, while not a direct pore blocker like Senicapoc, might exert its effects by stabilizing the channel in a non-conducting state or by interfering with the channel's gating mechanism.

Compound Description: TRAM-34 is a selective and potent blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1). [] Molecular modeling studies have been employed to elucidate the mechanism of action of TRAM-34, suggesting that it blocks ion conduction by directly occupying the site within the channel pore that would normally be occupied by potassium ions. []

Relevance: This mechanism of action is similar to that of Senicapoc, which also acts as a pore blocker of the KCa3.1 channel. [] The understanding of TRAM-34's binding interactions provides valuable insights for designing and developing more effective and selective KCa3.1 channel blockers for various therapeutic applications.

Compound Description: SKA-31 is a compound known to activate KCa2.3 and KCa3.1 channels. [] Studies have explored its potential in mitigating atherosclerosis, a condition linked to hyperlipidemia and endothelial dysfunction, by enhancing endothelium-dependent vasodilation. []

Relevance: SKA-31 serves as a contrasting agent to Senicapoc, which is a KCa3.1 channel blocker. Research in a mouse model of atherosclerosis demonstrated that, unlike Senicapoc, SKA-31 administration improved aortic endothelial function without significantly affecting atherosclerotic lesion density. []

NS6180 (4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one)

Compound Description: NS6180 is a selective blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1). [] This compound is recognized for its potential as a therapeutic agent for conditions where KCa3.1 channels are implicated, including autoimmune diseases and fibrosis. []

Relevance: Similar to Senicapoc, NS6180 acts as a pore blocker of the KCa3.1 channel. [] Molecular modeling studies have been conducted to gain insights into the binding interactions and mechanism of NS6180's inhibitory action on the KCa3.1 channel, highlighting its potential for structure-based drug design. []

Compound Description: 4-phenyl-pyran is a compound that has been investigated for its potential to inhibit the KCa3.1 channel. [] Molecular modeling using the Rosetta software predicted a receptor site for 4-phenyl-pyran within the pore lumen of the KCa3.1 channel. [] This prediction was further validated through site-directed mutagenesis experiments and electrophysiology studies. []

Relevance: Unlike Nifedipine, 4-phenyl-pyran functions as a pore blocker, similar to Senicapoc and TRAM-34, directly inhibiting ion conduction through the channel. [] These findings provide evidence for a classical pore-blocking mechanism of action for 4-phenyl-pyran in the context of KCa3.1 channel inhibition.

GsMTx-4, ω-agatoxin TK, NS309

Compound Description: GsMTx-4 is a peptide known to inhibit the mechanosensitive ion channel Piezo1. ω-agatoxin TK is a selective inhibitor of the CaV2.1 channel, also known as the P/Q-type calcium channel. NS309 is a compound recognized for its ability to activate the Gardos channel (KCa3.1) and mimic the effects of gain-of-function mutations in this channel. []

Relevance: These compounds, alongside Senicapoc, a KCa3.1 inhibitor, and TRAM-34, another KCa3.1 inhibitor, were employed in a study focusing on the intricate interplay between KCa3.1, CaV2.1, and Piezo1 in red blood cells (RBCs). [] This research aimed to explore the observation of increased intracellular calcium levels in patients with Gardos channelopathy, a condition characterized by mutations in the KCa3.1 gene. [] The combined use of these pharmacological agents helped elucidate a potential mechanistic explanation for the increased calcium levels in RBCs.

The study's findings suggested that KCa3.1 activity, potentially amplified by NS309, might lead to fluctuations in RBC membrane potential. [] These fluctuations, in turn, could activate the CaV2.1 channel, facilitating calcium entry into the RBCs. [] Furthermore, Piezo1 activity appeared to modulate this interplay, with a closed Piezo1 channel favoring the KCa3.1-CaV2.1 interaction. [] Conversely, Piezo1 openings appeared to dampen membrane potential fluctuations, thereby limiting CaV2.1 activity. [] These findings underscore the complexity of ion channel interactions in RBCs and their potential implications in Gardos channelopathy.

Classification and Source

Senicapoc is classified as a small molecule and belongs to the category of potassium channel blockers. Its chemical name is N-(4-bromophenyl)-N'-(4-fluorophenyl)-N,N-dimethylurea, and it is also known by its developmental code ICA-17043. The compound was initially developed as a therapeutic agent for sickle cell disease by targeting the KCa3.1 channel, which plays a crucial role in regulating intracellular calcium levels and cellular excitability .

Synthesis Analysis

The synthesis of senicapoc involves several steps that can be categorized into two main approaches: traditional synthesis and radiolabeling for imaging studies.

Traditional Synthesis

The traditional synthesis of senicapoc begins with the protection of 4-bromophenol using tert-butyldiphenylsilyl chloride. The protected compound is then reacted with n-butyllithium to form a lithiated intermediate, which is subsequently trapped with 4-fluorobenzophenone to yield a tertiary alcohol. This alcohol is converted into a nitrile using trimethylsilyl cyanide and catalytic indium chloride. Finally, hydrolysis of the nitrile leads to the formation of senicapoc .

Radiolabeling Synthesis

Molecular Structure Analysis

Senicapoc has a complex molecular structure characterized by the presence of multiple aromatic rings and functional groups that contribute to its biological activity. The core structure consists of a triarylacetamide framework, which is essential for its interaction with the KCa3.1 channel. The molecular formula for senicapoc is C15_{15}H14_{14}BrF1_{1}N2_{2}O .

Structural Data

  • Molecular Weight: 327.19 g/mol
  • Melting Point: Not extensively documented but stable under various conditions.
  • Functional Groups: Includes bromine, fluorine, and urea moieties that are critical for its pharmacological effects.
Chemical Reactions Analysis

Senicapoc participates in various chemical reactions primarily related to its synthesis and modification. Key reactions include:

  • Nitrile Hydrolysis: Converts nitrile intermediates into amides or acids under basic conditions.
  • Fluorination: Involves the introduction of fluorine isotopes for radiolabeling purposes.
  • Click Chemistry: Utilized for synthesizing fluorescent probes based on senicapoc's structure .

These reactions are crucial for developing derivatives that can be used in both therapeutic settings and as imaging agents.

Mechanism of Action

Senicapoc exerts its pharmacological effects primarily through selective inhibition of the KCa3.1 channel. By blocking this channel, senicapoc reduces calcium-dependent potassium currents, leading to decreased cellular excitability and altered signaling pathways associated with various diseases, including sickle cell disease and certain cancers .

Mechanistic Insights

  • IC50 Value: Senicapoc has an IC50 value of approximately 11 ± 2 nM against KCa3.1 channels, indicating high potency.
  • Impact on Cellular Function: Inhibition of KCa3.1 channels affects smooth muscle contraction and neuronal signaling, which can have therapeutic implications in conditions such as asthma and hypertension .
Physical and Chemical Properties Analysis

Senicapoc exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme temperatures or in the presence of strong bases.
  • Spectroscopic Characteristics: Can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity .
Applications

Senicapoc has potential applications across various scientific domains:

  • Therapeutics: Primarily investigated for treating sickle cell disease by preventing hemolysis associated with increased potassium ion efflux.
  • Imaging Agents: Radiolabeled derivatives are being explored for use in PET imaging to visualize KCa3.1 channel activity in vivo, which could aid in cancer diagnosis and treatment monitoring .
  • Research Tool: Used in studies investigating the role of KCa3.1 channels in different physiological processes and diseases.
Introduction to Senicapoc as a Therapeutic Agent

Historical Development and Clinical Rationale for KCa3.1 Channel Targeting

The genesis of Senicapoc stemmed directly from elucidating the molecular identity of the "Gárdos channel" responsible for calcium-activated potassium efflux and dehydration in sickle erythrocytes. Following the cloning of KCa3.1 in 1997 [1], research efforts intensified to develop selective inhibitors. The azole antifungal clotrimazole was identified as a potent KCa3.1 blocker but caused significant hepatotoxicity via cytochrome P450 inhibition, limiting its therapeutic utility. Structural optimization efforts focused on retaining the triarylmethane pharmacophore while eliminating the problematic imidazole ring. This led to TRAM-34 (1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole), exhibiting improved potency (IC₅₀ ~20 nM) and selectivity over clotrimazole [3].

Senicapoc emerged from parallel medicinal chemistry efforts at Icagen Inc., resulting in a fluorinated triphenyl acetamide structure (2,2-Bis(4-fluorophenyl)-2-phenylacetamide, C₂₀H₁₅F₂NO). It demonstrated high potency (IC₅₀ ~11 nM) and selectivity for KCa3.1 over related KCa, KV, NaV, and TRP channels, including cardiac-relevant channels like hERG (KV11.1) [3] [5]. Both TRAM-34 and Senicapoc share a common binding site within the channel pore, interacting critically with threonine 250 (T250) in the pore loop and valine 275 (V275) in the S6 transmembrane domain. Molecular modeling reveals these compounds occupy the site normally taken by a potassium ion before entering the selectivity filter, physically blocking ion conduction [3].

The compelling clinical rationale for targeting KCa3.1 in sickle cell disease (SCD) drove Senicapoc's initial development. In SCD, pathological hemoglobin S (HbS) polymerization is critically dependent on erythrocyte dehydration, which concentrates HbS. KCa3.1-mediated potassium and water loss is a major contributor to this dehydration. Preclinically, Senicapoc effectively blocked sickled erythrocyte dehydration in vitro and in vivo in the SAD mouse model of SCD, significantly improving red blood cell parameters and survival [1] [5]. This robust preclinical package propelled Senicapoc into Phase III clinical trials for SCD. While the trials demonstrated Senicapoc's excellent safety profile and its efficacy in reducing hemolysis and improving erythrocyte hydration parameters, it did not meet the primary endpoint of reducing the rate of vaso-occlusive crises compared to placebo, leading to the discontinuation of its development for SCD [3] [5]. Despite this setback, Senicapoc's favorable pharmacokinetics (long half-life ~12.8 days in humans) and established safety profile positioned it as a prime candidate for repurposing efforts targeting other diseases involving KCa3.1 [3].

  • Table 2: Senicapoc (ICA-17043) Core Properties
    PropertyDetailSource/Evidence
    Chemical Name2,2-Bis(4-fluorophenyl)-2-phenylacetamideDrugBank, Chemical Identifiers [5]
    Molecular FormulaC₂₀H₁₅F₂NODrugBank [5]
    MechanismPore blocker of KCa3.1 (KCNN4)Binds T250/V275 residues; IC₅₀ ~11 nM [3]
    SelectivityHigh for KCa3.1 over related ion channels>1000-fold selectivity over KCa1.1, KCa2.x, hERG etc. [3]
    Initial IndicationSickle Cell Disease (reached Phase III)Targeted Gardos channel (KCa3.1) in erythrocytes [1] [5]
    Repurposing StatusInvestigational for stroke, AD, fibrosis, asthmaPreclinical/early clinical evidence in multiple models [2] [3] [4]

Preclinical and Pharmacological Repurposing Trajectories

The failure in SCD trials did not diminish the biological significance of KCa3.1. Its widespread expression in immune cells, fibroblasts, and proliferating vascular smooth muscle cells implicated it in pathologies far beyond erythrocyte disorders. Senicapoc's repurposing trajectory exemplifies a rational, target-driven approach leveraging accumulating knowledge about KCa3.1's pathophysiological roles:

  • Neurological Disorders: Stroke and Alzheimer's Disease: KCa3.1 expression is markedly upregulated in activated microglia and infiltrating macrophages within the ischemic brain and in Alzheimer's disease (AD) models. In microglia, KCa3.1 activity sustains Ca²⁺ signaling necessary for pro-inflammatory activation, cytokine release (e.g., IL-1β, TNF-α), reactive oxygen species production, and migration. Proof-of-concept studies using TRAM-34 demonstrated reduced infarction and improved neurological recovery in rodent stroke models, even when administered 12 hours post-reperfusion [3] [4]. This paved the way for Senicapoc repurposing studies. In a transient middle cerebral artery occlusion (tMCAO) mouse stroke model, Senicapoc administration (10 or 40 mg/kg twice daily), initiated 12 hours post-reperfusion, resulted in a dose-dependent reduction in infarct area (assessed by T2-weighted MRI) and significant improvement in neurological deficits by day 8. Pharmacokinetic analysis confirmed sufficient brain penetration and target engagement. Senicapoc treatment significantly attenuated microglia/macrophage and T-cell infiltration/activation, reduced neuronal death, and suppressed the expression of inflammatory markers (iNOS, COX-2, NLRP3) and T-cell cytokines in the brain. Critically, starting treatment at 3 hours post-reperfusion revealed Senicapoc's ability to reduce secondary infarct growth observed between day 3 and day 8, highlighting its impact on the delayed neuroinflammatory response [2] [4]. Similar anti-inflammatory effects were observed in AD models, where Senicapoc reduced microglial activation and improved performance in cognitive tasks following hippocampal amyloid-β challenge [3] [4].

  • Fibrotic Diseases (Liver/Kidney): KCa3.1 is highly expressed in proliferating fibroblasts and myofibroblasts, where it drives the calcium signaling necessary for transformation, proliferation, and extracellular matrix production. Senicapoc demonstrated significant anti-fibrotic effects in models of liver fibrosis (e.g., carbon tetrachloride-induced), reducing collagen deposition, hydroxyproline content, and expression of fibrotic markers. Similar efficacy was observed in models of kidney fibrosis, where Senicapoc attenuated fibroblast proliferation and matrix accumulation [3].

  • Airway Diseases (Asthma/COPD): KCa3.1 is expressed in airway epithelial cells (contributing to ion/water transport and potentially ciliary function) and immune cells within the lung. In allergic asthma models, KCa3.1 blockade with Senicapoc or TRAM-34 suppressed T-cell activation, cytokine production, and eosinophil infiltration, reducing airway hyperresponsiveness and inflammation. Its potential role in regulating mucociliary clearance (MCC) by influencing airway surface liquid (ASL) volume or ciliary beat frequency, particularly in diseases like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD), represents an active area of investigation [1] [8].

  • Network Pharmacology and Computational Prediction: Beyond empirically driven repurposing, computational approaches increasingly support Senicapoc's potential. Network-based drug repurposing methods, which model complex biological interactions (protein-protein, drug-target, disease-gene), prioritize paths connecting drugs to diseases based on biological plausibility and path abundance/redundancy, rather than solely the shortest path. These methods can identify Senicapoc's connection to AD and stroke via its KCa3.1 target within inflammatory and calcium signaling networks [6] [7]. Analysis of real-world data (e.g., insurance claims) using Cox proportional-hazard models has also been employed to identify drugs associated with reduced AD risk, providing epidemiological support for repurposing candidates, though specific Senicapoc human data in this context requires further generation [6] [9]. Collaborative initiatives like the CURE Drug Repurposing Collaboratory (CDRC) aim to integrate diverse data sources (clinical experiences via CURE ID, electronic health records - EHRs) to accelerate the validation of repurposing hypotheses for diseases of high unmet need, including those potentially amenable to Senicapoc therapy [10].

  • Table 3: Key Senicapoc Repurposing Candidates and Supporting Evidence
    Disease Area**Target Cell/TissueKey Preclinical FindingsMechanistic Insights
    Ischemic StrokeMicroglia/Macrophages, T cells↓ Infarct volume (MRI), ↓ neurological deficits, ↓ neuroinflammation, ↓ secondary growth [2] [4]Inhibits Ca²⁺-driven microglial activation & cytokine storm; Suppresses NLRP3 inflammasome
    Alzheimer's DiseaseMicroglia↓ Microgliosis, ↓ neuronal death, improved cognitive function in models [3] [4]Attenuates Aβ-induced microglial inflammatory response
    Liver/Kidney FibrosisFibroblasts/Myofibroblasts↓ Collagen deposition, ↓ hydroxyproline, ↓ fibrotic marker expression [3]Blocks Ca²⁺-dependent fibroblast proliferation & activation
    Asthma/COPDT cells, Airway Epithelium?↓ Airway inflammation, ↓ hyperresponsiveness, ↓ eosinophilia in models [1] [8]Suppresses T-cell activation & cytokine production; Potential ASL regulation
    GlioblastomaGBM cells?, MicrogliaIn vitro efficacy (TRAM-34/NS6180); Senicapoc brain penetration supports potential [3]May target tumor-associated microglia & potentially tumor KCa3.1

The convergence of strong target biology (KCa3.1's role in fundamental pathological processes), compelling preclinical efficacy across diverse models, a known safe clinical profile in humans, and emerging computational support positions Senicapoc as a uniquely promising candidate for repurposing. Ongoing and future clinical trials, particularly in stroke recovery and neuroinflammatory components of dementia, are critical next steps to translate this extensive preclinical promise into clinical reality. The integration of real-world data analytics and structured collaborative frameworks like CDRC holds significant potential to optimize and accelerate this repurposing pathway.

Properties

CAS Number

289656-45-7

Product Name

Senicapoc

IUPAC Name

2,2-bis(4-fluorophenyl)-2-phenylacetamide

Molecular Formula

C20H15F2NO

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24)

InChI Key

SCTZUZTYRMOMKT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N

Solubility

Soluble in DMSO

Synonyms

is(4-fluorophenyl)phenylacetamide
ICA 17043
ICA-17043
ICA17043
senicapoc

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.